molecular formula C13H21N3O4S B2942864 N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893338-00-6

N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2942864
CAS No.: 893338-00-6
M. Wt: 315.39
InChI Key: ZJMCKANOWBVKQW-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is introduced through a substitution reaction, and the sulfonamide group is added using sulfonating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on its ability to modulate biological targets and pathways involved in disease states.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-carboxamide

  • N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonic acid

  • N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-thiol

Uniqueness: N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its reactivity and utility.

Properties

IUPAC Name

N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-9-11(12(17)16(3)13(18)15(9)2)21(19,20)14-10-7-5-4-6-8-10/h10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMCKANOWBVKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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